Naratriptan-d3 Hydrochloride
CAS No.: 1190021-64-7
Cat. No.: VC0196646
Molecular Formula: C17H23D3ClN3O2S
Molecular Weight: 374.94
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 1190021-64-7 |
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Molecular Formula | C17H23D3ClN3O2S |
Molecular Weight | 374.94 |
IUPAC Name | N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H/i2D3; |
Standard InChI Key | AWEZYKMQFAUBTD-MUTAZJQDSA-N |
SMILES | CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl |
Appearance | Powder |
Chemical Properties and Structure
Naratriptan-d3 Hydrochloride possesses specific chemical and physical characteristics that define its utility in analytical applications. The compound is characterized by the molecular formula C17H23D3ClN3O2S, with a molecular weight of 374.94 g/mol . The "d3" in its name indicates the presence of three deuterium atoms, which replace three hydrogen atoms in the methyl group attached to the nitrogen atom of the piperidine ring of the parent compound Naratriptan.
The full IUPAC name for this compound is N-Methyl-d3-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide Hydrochloride . Alternative names found in the literature include Amerge-d3 and Naramig-d3, reflecting the trade names of the parent drug .
Key Chemical Parameters
The following table summarizes the essential chemical and physical properties of Naratriptan-d3 Hydrochloride:
Property | Value |
---|---|
CAS Number | 1190021-64-7 |
Molecular Formula | C17H23D3ClN3O2S |
Molecular Weight | 374.94 g/mol |
IUPAC Name | N-Methyl-d3-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide Hydrochloride |
SMILES Notation | [2H]C([2H])([2H])N1CCC(C2=CNC3=CC=C(CCS(=O)(NC)=O)C=C32)CC1.Cl |
Purity Standard | >95% (HPLC) |
The structural configuration of Naratriptan-d3 Hydrochloride closely resembles that of Naratriptan, with the strategic deuterium labeling ensuring minimal impact on the compound's chemical behavior while providing a distinct mass difference that can be readily detected through mass spectrometry techniques.
Applications in Analytical Chemistry
Naratriptan-d3 Hydrochloride has become an essential component in analytical chemistry, particularly in quantitative analyses involving its parent compound. Its primary applications center on its use as an internal standard in both mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) methodologies .
a Importance as an Internal Standard
In analytical chemistry, Naratriptan-d3 Hydrochloride enhances the accuracy and precision of quantification processes by compensating for variations in sample preparation and instrument response. This function is particularly crucial when analyzing biological samples, where matrix effects and recovery variations can significantly impact results. The compound's effectiveness as an internal standard stems from several key properties:
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It exhibits identical chemical behavior to Naratriptan, ensuring similar extraction efficiency and chromatographic characteristics.
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The mass difference resulting from deuterium labeling allows clear differentiation between the analyte and internal standard in mass spectrometry.
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The stability of the deuterium label ensures consistent and reliable quantification over extended periods.
These properties make Naratriptan-d3 Hydrochloride invaluable for researchers and laboratories involved in therapeutic drug monitoring, pharmacokinetic investigations, and metabolic studies related to Naratriptan .
Research Methodologies
Multiple analytical methodologies have been developed and validated for the quantification of Naratriptan using Naratriptan-d3 Hydrochloride as an internal standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents one of the most significant approaches in this field.
LC-MS/MS Analysis
Research on the quantification of Naratriptan in human plasma has employed Naratriptan-d3 Hydrochloride as an internal standard using the following methodology:
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Sample Preparation: The method involves liquid-liquid extraction to isolate both Naratriptan and Naratriptan-d3 Hydrochloride from human plasma samples.
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Chromatographic Separation: A Zorbax SB-C18 column is utilized with an isocratic mobile phase consisting of 0.1% formic acid and acetonitrile in a 50:50 (v/v) ratio.
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Detection Parameters: The detection process employs selected reaction monitoring (SRM) with proton adducts at m/z 336.5→98.0 for Naratriptan and m/z 339.4→101.0 for Naratriptan-d3 Hydrochloride.
This analytical framework demonstrates the practical application of Naratriptan-d3 Hydrochloride in developing sensitive and specific quantification procedures.
Analytical Parameters
The following table presents the key analytical parameters employed in LC-MS/MS methodologies for Naratriptan and Naratriptan-d3 Hydrochloride:
Parameter | Naratriptan | Naratriptan-d3 Hydrochloride |
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SRM Transition | m/z 336.5→98.0 | m/z 339.4→101.0 |
Column Type | Zorbax SB-C18 | Zorbax SB-C18 |
Mobile Phase | 0.1% formic acid and acetonitrile (50:50 v/v) | 0.1% formic acid and acetonitrile (50:50 v/v) |
Extraction Method | Liquid-liquid extraction | Liquid-liquid extraction |
These validated analytical methods ensure reliable quantification of Naratriptan in biological samples, contributing significantly to advancements in pharmacokinetic research, therapeutic drug monitoring, and drug metabolism studies.
Parent Drug Relationship
To fully comprehend the significance of Naratriptan-d3 Hydrochloride, it is essential to understand its relationship with the parent drug, Naratriptan. Naratriptan belongs to the triptan class of medications and is primarily prescribed for the treatment of migraine headaches . It functions as a selective 5-HT1 receptor subtype agonist , targeting specific neurotransmitter pathways involved in migraine pathophysiology.
Naratriptan received its patent in 1987 and gained approval for medical use in 1997 . It is marketed globally under various trade names, including Amerge and Naramig . The primary indication for Naratriptan is the treatment of acute migraine attacks and related symptoms, such as severe headaches that may be accompanied by nausea and sensitivity to environmental stimuli like sound or light .
Clinical research, including meta-analyses, has demonstrated that Naratriptan effectively treats migraine, although it may exhibit somewhat lower efficacy compared to other triptan medications such as sumatriptan and rizatriptan . Studies have shown that Naratriptan demonstrates effectiveness in approximately two-thirds of patients after four hours of administration .
The pharmacological and clinical understanding of Naratriptan provides essential context for appreciating the analytical importance of Naratriptan-d3 Hydrochloride in both research settings and clinical applications.
Current Research Applications
Naratriptan-d3 Hydrochloride continues to play a vital role in various research applications related to the parent compound. Its utility extends across multiple domains of pharmaceutical research:
Therapeutic Drug Monitoring
Naratriptan-d3 Hydrochloride facilitates the development of precise analytical methods for determining Naratriptan concentrations in patients. This capability helps ensure optimal dosing strategies and improved treatment outcomes by accurately quantifying drug levels in biological samples . The precision afforded by deuterium labeling allows clinicians and researchers to make more informed decisions regarding medication regimens.
Pharmacokinetic Studies
Researchers utilize Naratriptan-d3 Hydrochloride to investigate the absorption, distribution, metabolism, and excretion profiles of Naratriptan across different patient populations and under various physiological conditions . These studies contribute to a deeper understanding of how factors such as age, sex, genetic polymorphisms, and comorbidities might influence the pharmacokinetic parameters of Naratriptan.
Metabolic Research
Naratriptan-d3 Hydrochloride supports detailed investigations into the metabolic pathways and products of Naratriptan, enhancing our understanding of its efficacy profile and potential adverse effects . By serving as an internal standard, it enables researchers to accurately quantify both the parent compound and its metabolites in complex biological matrices.
Method Development and Validation
The compound plays a crucial role in establishing reliable analytical procedures for Naratriptan quantification across different biological matrices, including plasma, urine, and cerebrospinal fluid. These validated methods form the foundation for regulatory submissions and clinical research protocols involving Naratriptan.
The ongoing research utilizing Naratriptan-d3 Hydrochloride continues to expand our understanding of Naratriptan's pharmacological properties and supports the optimization of its clinical application in migraine treatment.
Validation Parameters
Research involving Naratriptan-d3 Hydrochloride as an internal standard typically addresses several critical validation parameters to ensure analytical reliability:
Linearity and Range
Analytical methods using Naratriptan-d3 Hydrochloride demonstrate linearity across clinically relevant concentration ranges. This ensures accurate quantification of Naratriptan at both therapeutic and sub-therapeutic levels.
Precision and Accuracy
The inclusion of Naratriptan-d3 Hydrochloride as an internal standard significantly improves both intra-day and inter-day precision and accuracy metrics. This enhancement stems from its ability to compensate for variations in sample handling, extraction efficiency, and instrumental response.
Specificity and Selectivity
Mass spectrometric methods using Naratriptan-d3 Hydrochloride exhibit high specificity and selectivity due to the distinct mass difference between the deuterated internal standard and the non-deuterated analyte, minimizing interference from endogenous compounds and other medications.
Stability
Stability studies indicate that Naratriptan-d3 Hydrochloride maintains its integrity under various storage and handling conditions, making it suitable for long-term use in analytical laboratories.
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